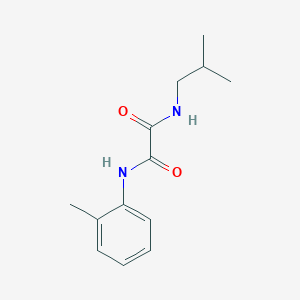

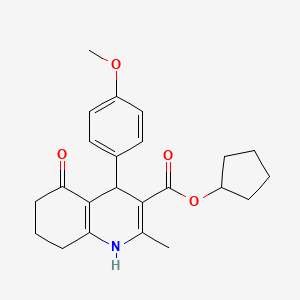

![molecular formula C11H20ClN3O2S B5063358 2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of pyrimidinone derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of related heterocyclic systems has been described using acetoacetic esters as starting materials, further reacting with various reagents to prepare compounds with pyrimidinone cores (Lovro Selič et al., 1997). These methodologies highlight the versatility and complexity of synthesizing pyrimidinone derivatives, which could be applicable to our compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by a pyrimidinone ring, which can exhibit various functional group substitutions influencing the molecule's properties. Structural studies, such as X-ray crystallography, have elucidated the configurations of similar compounds, revealing intramolecular hydrogen bonding and planarity degrees of the core pyrimidinone ring (Chao Wu et al., 2005). Such analyses are crucial for understanding the compound's reactivity and interaction potential.

Chemical Reactions and Properties

Pyrimidinone derivatives participate in various chemical reactions, forming diverse chemical structures. For example, reactions with phosphorus reagents have led to novel compounds, indicating the pyrimidinone ring's reactivity towards forming complex molecules (T. Ali et al., 2019). These reactions are indicative of the functional group's versatility in chemical synthesis and modification.

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on our compound of interest is scarce, insights can be gained from related compounds. For instance, the solid-state structure and hydrogen bonding patterns impact the solubility and melting points of these molecules (Jorge Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties of pyrimidinone derivatives, such as acidity, basicity, and reactivity towards nucleophiles, are critical for their application in synthesis and potential biological activities. Studies have shown that pyrimidinone rings can engage in a variety of chemical transformations, including alkylation, acylation, and ring closure reactions, leading to structurally diverse libraries of compounds (G. Roman, 2013). These properties are crucial for the development of new materials and bioactive molecules.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethylsulfanyl]-4-hydroxy-5-propyl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S.ClH/c1-4-5-8-9(15)12-11(13-10(8)16)17-7-6-14(2)3;/h4-7H2,1-3H3,(H2,12,13,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGNLQIAWLBHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(NC1=O)SCCN(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)

![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)

![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5063303.png)

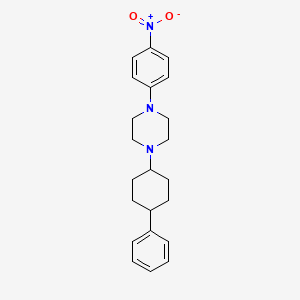

![5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5063304.png)

![2-methyl-3-nitronaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5063309.png)

![3-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063316.png)

![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5063341.png)

![5-bromo-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5063347.png)

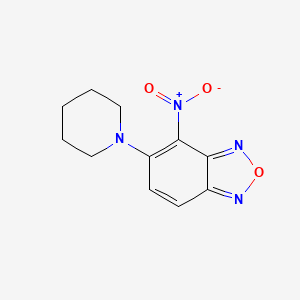

![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)